molecular formula C51H70F3N15O10 B10839050 [Sar1,Tdf8]AngII

[Sar1,Tdf8]AngII

Cat. No.: B10839050
M. Wt: 1110.2 g/mol
InChI Key: KSJIPXWEUUGTIY-LNEAKYCGSA-N
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Description

[Sar1,Tdf8]Angiotensin II is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is specifically designed to interact with angiotensin II receptors, particularly the angiotensin II type 2 receptor, to study its physiological and pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Sar1,Tdf8]Angiotensin II involves solid-phase peptide synthesis (SPPS) using Fmoc/HATU chemistry. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of [Sar1,Tdf8]Angiotensin II follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[Sar1,Tdf8]Angiotensin II undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and various analogs with modified amino acid sequences .

Scientific Research Applications

[Sar1,Tdf8]Angiotensin II has a wide range of scientific research applications:

Mechanism of Action

[Sar1,Tdf8]Angiotensin II exerts its effects by binding to angiotensin II receptors, particularly the angiotensin II type 2 receptor. This interaction triggers a cascade of intracellular signaling pathways, including the activation of G protein-coupled receptors and downstream effectors such as protein kinases. These pathways ultimately lead to physiological responses such as vasodilation, anti-inflammatory effects, and tissue protection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Sar1,Tdf8]Angiotensin II is unique due to its specific modifications at the first and eighth amino acid positions, which enhance its stability and receptor selectivity. These modifications make it a valuable tool for studying the angiotensin II type 2 receptor and its physiological roles .

Properties

Molecular Formula

C51H70F3N15O10

Molecular Weight

1110.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid

InChI

InChI=1S/C51H70F3N15O10/c1-6-28(4)41(66-43(73)35(21-30-13-17-33(70)18-14-30)62-45(75)40(27(2)3)65-42(72)34(61-39(71)25-57-5)9-7-19-59-49(55)56)46(76)63-36(23-32-24-58-26-60-32)47(77)69-20-8-10-38(69)44(74)64-37(48(78)79)22-29-11-15-31(16-12-29)50(67-68-50)51(52,53)54/h11-18,24,26-28,34-38,40-41,57,70H,6-10,19-23,25H2,1-5H3,(H,58,60)(H,61,71)(H,62,75)(H,63,76)(H,64,74)(H,65,72)(H,66,73)(H,78,79)(H4,55,56,59)/t28-,34-,35-,36-,37-,38-,40-,41-/m0/s1

InChI Key

KSJIPXWEUUGTIY-LNEAKYCGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Origin of Product

United States

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